molecular formula C22H21NO5 B2463494 N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)pentanamide CAS No. 879585-51-0

N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)pentanamide

Cat. No.: B2463494
CAS No.: 879585-51-0
M. Wt: 379.412
InChI Key: ZDKJWYHEAMMWST-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)pentanamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a chromenone moiety, and a pentanamide chain

Preparation Methods

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)pentanamide typically involves multiple steps, starting with the preparation of the benzodioxole and chromenone intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)pentanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The benzodioxole and chromenone moieties may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)pentanamide can be compared with other similar compounds, such as:

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole ring but differs in its overall structure and properties.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains a benzodioxole ring but has different functional groups and applications.

The uniqueness of this compound lies in its combination of structural features, which may confer specific properties and applications not found in other compounds.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-3-4-8-18(24)23-22-19(14-9-10-16-17(11-14)27-12-26-16)20(25)15-7-5-6-13(2)21(15)28-22/h5-7,9-11H,3-4,8,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKJWYHEAMMWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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